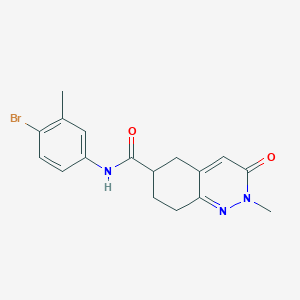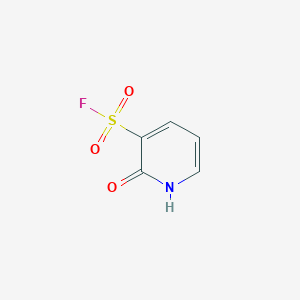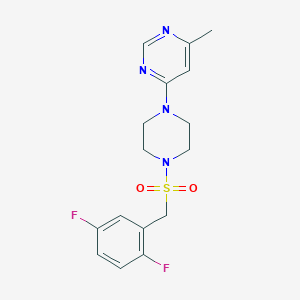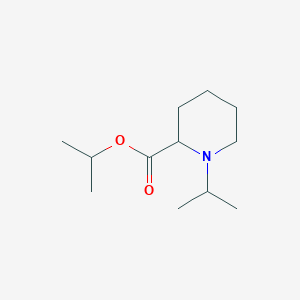![molecular formula C20H16ClN3O2S3 B2882008 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114617-27-4](/img/no-structure.png)
5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3O2S3 and its molecular weight is 462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activities
One study focused on the synthesis of novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones, indicating significant inhibition activities against the root growth of rape and barnyard grass at a dosage of 100 mg/L. This suggests the compound's potential application in developing new herbicides with specific target activities (Liang et al., 2007).
Antimicrobial and Antitumor Activities
Another area of research involves the antimicrobial and antitumor applications of these compounds. A study elaborated on the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, showing mild antimicrobial activities for some derivatives. This opens avenues for further exploration in antimicrobial drug development (Gomha et al., 2018).
Anti-inflammatory and Analgesic Agents
Research also extends to the synthesis of compounds for potential use as anti-inflammatory and analgesic agents. For instance, derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antioxidant Properties
The antioxidant properties of pyrimidine derivatives have been investigated, revealing that some compounds exhibit significant activity in scavenging radicals. This research contributes to understanding the antioxidant mechanisms and potential therapeutic applications of these compounds (Akbas et al., 2018).
Gastric Antisecretory Activity
Moreover, compounds have been evaluated for gastric antisecretory activity, demonstrating their potential as novel treatments for gastric ulcers and related disorders. This highlights the diverse therapeutic applications of these chemical structures (Sugiyama et al., 1989).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione with 3-chlorobenzyl chloride, followed by cyclization with guanidine hydrochloride to form the desired product.", "Starting Materials": [ "3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione", "3-chlorobenzyl chloride", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 3-(4-ethoxyphenyl)-1,3-thiazolidin-2-thione is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate in DMF to form 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-1,3-thiazolidin-2-one.", "Step 2: The thiazolidinone intermediate is then cyclized with guanidine hydrochloride in the presence of a base such as sodium methoxide in methanol to form the desired product, 5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one." ] } | |
CAS No. |
1114617-27-4 |
Molecular Formula |
C20H16ClN3O2S3 |
Molecular Weight |
462 |
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O2S3/c1-2-26-15-8-6-14(7-9-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-4-3-5-13(21)10-12/h3-10H,2,11H2,1H3,(H,22,23,25) |
InChI Key |
FPPSEVUOURZWGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)Cl)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)


![6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2881938.png)



![N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2881947.png)
